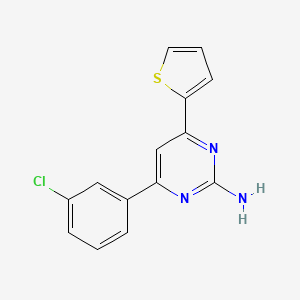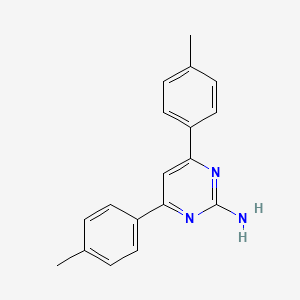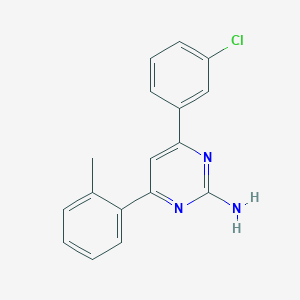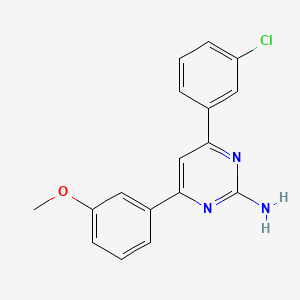
4-(2,5-Dimethoxyphenyl)-6-(furan-2-yl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,5-Dimethoxyphenyl)-6-(furan-2-yl)pyrimidin-2-amine (4-DFPP) is a synthetic compound of the pyrimidine class with a variety of applications in scientific research. It has been used in a range of studies, from drug design to biochemistry and physiology. In
Scientific Research Applications
4-(2,5-Dimethoxyphenyl)-6-(furan-2-yl)pyrimidin-2-amine has been used in a range of scientific research applications. It has been used as a model compound to study the effects of small molecules on cellular activity. It has also been used to study the effects of various drugs on cells and to design new drugs. Additionally, it has been used to study the effects of various enzymes and proteins on cells, as well as to study the effects of various hormones and other signaling molecules.
Mechanism of Action
The exact mechanism of action of 4-(2,5-Dimethoxyphenyl)-6-(furan-2-yl)pyrimidin-2-amine is not yet fully understood. However, it is believed that it acts as a competitive inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the breakdown of neurotransmitters such as serotonin and dopamine. It is also believed to act as an agonist of the serotonin receptor 5-HT1A, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects
4-(2,5-Dimethoxyphenyl)-6-(furan-2-yl)pyrimidin-2-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which can have a positive effect on mood and anxiety. It has also been shown to reduce inflammation and oxidative stress, which can have a positive effect on overall health. Additionally, it has been shown to have anti-cancer effects and to reduce the risk of cardiovascular diseases.
Advantages and Limitations for Lab Experiments
The use of 4-(2,5-Dimethoxyphenyl)-6-(furan-2-yl)pyrimidin-2-amine in laboratory experiments has a number of advantages. It is a relatively simple compound to synthesize, and it has a variety of applications in scientific research. Additionally, it is relatively inexpensive and can be easily obtained from chemical suppliers. The main limitation is that the exact mechanism of action is not yet fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are a number of potential future directions for 4-(2,5-Dimethoxyphenyl)-6-(furan-2-yl)pyrimidin-2-amine research. One potential direction is to further investigate its mechanism of action and to develop new drugs based on its structure. Additionally, it could be used to study the effects of various drugs on cells and to design new drugs. It could also be used to study the effects of various enzymes and proteins on cells, as well as to study the effects of various hormones and other signaling molecules. Furthermore, it could be used to study the effects of various drugs on the brain and to develop new treatments for neurological disorders. Finally, it could be used to study the effects of various drugs on the immune system and to develop new treatments for autoimmune diseases.
Synthesis Methods
4-(2,5-Dimethoxyphenyl)-6-(furan-2-yl)pyrimidin-2-amine can be synthesized using a variety of methods. The most common approach is the reaction of 2,5-dimethoxyphenol with furan-2-ylamine in the presence of an acid catalyst. This method yields 4-(2,5-Dimethoxyphenyl)-6-(furan-2-yl)pyrimidin-2-amine in high yields and is relatively simple to execute. Other methods include the reaction of 2,5-dimethoxyphenylboronic acid with furan-2-ylamine and the reaction of 2,5-dimethoxyphenol with 2-furanmethanamine.
properties
IUPAC Name |
4-(2,5-dimethoxyphenyl)-6-(furan-2-yl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-20-10-5-6-14(21-2)11(8-10)12-9-13(19-16(17)18-12)15-4-3-7-22-15/h3-9H,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWYDQWXWNYEFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NC(=NC(=C2)C3=CC=CO3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-Dimethoxyphenyl)-6-(furan-2-yl)pyrimidin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














